molecular formula C21H15FO B8151545 3'-(Benzyloxy)-4-ethynyl-3-fluoro-1,1'-biphenyl

3'-(Benzyloxy)-4-ethynyl-3-fluoro-1,1'-biphenyl

Cat. No.: B8151545
M. Wt: 302.3 g/mol
InChI Key: UFCGWONABPNVHN-UHFFFAOYSA-N
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Description

3’-(Benzyloxy)-4-ethynyl-3-fluoro-1,1’-biphenyl is an organic compound that features a biphenyl core substituted with benzyloxy, ethynyl, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Benzyloxy)-4-ethynyl-3-fluoro-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boronic acid derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3’-(Benzyloxy)-4-ethynyl-3-fluoro-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group might yield aldehydes or ketones, while substitution reactions could introduce various functional groups in place of the benzyloxy group.

Scientific Research Applications

3’-(Benzyloxy)-4-ethynyl-3-fluoro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(Benzyloxy)-4-ethynyl-3-fluoro-1,1’-biphenyl depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    3’-(Benzyloxy)-4-ethynyl-1,1’-biphenyl: Lacks the fluoro group, which might affect its reactivity and applications.

    3’-(Benzyloxy)-4-ethynyl-3-chloro-1,1’-biphenyl: Substitution of fluoro with chloro can lead to different chemical properties and reactivity.

    3’-(Benzyloxy)-4-ethynyl-3-methyl-1,1’-biphenyl: The presence of a methyl group instead of fluoro can significantly alter its physical and chemical properties.

Uniqueness

The presence of the fluoro group in 3’-(Benzyloxy)-4-ethynyl-3-fluoro-1,1’-biphenyl imparts unique electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

1-ethynyl-2-fluoro-4-(3-phenylmethoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO/c1-2-17-11-12-19(14-21(17)22)18-9-6-10-20(13-18)23-15-16-7-4-3-5-8-16/h1,3-14H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCGWONABPNVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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